Thieno[2,3-c]pyridin-4-ol
Overview
Description
Thieno[2,3-c]pyridin-4-ol is a useful research compound. Its molecular formula is C7H5NOS and its molecular weight is 151.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thieno[2,3-c]pyridin-4-ol derivatives have been identified as inhibitors of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a serine/threonine kinase that plays a crucial role in the regulation of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.
Mode of Action
The this compound derivatives interact with the hinge region of their kinase targets. The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group . This interaction inhibits the kinase activity of GRK2, thereby modulating the function of GPCRs.
Biochemical Pathways
The inhibition of GRK2 by this compound derivatives affects the G protein-coupled receptor signaling pathways . GRK2 is known to phosphorylate activated GPCRs, leading to the recruitment of arrestin proteins that desensitize the receptors and terminate the signaling . Therefore, the inhibition of GRK2 can potentially enhance GPCR signaling.
Result of Action
The inhibition of GRK2 by this compound derivatives can potentially lead to enhanced GPCR signaling. This could result in various molecular and cellular effects, depending on the specific GPCR pathway involved. For instance, enhanced signaling through certain GPCRs could potentially lead to anti-inflammatory effects .
Properties
IUPAC Name |
thieno[2,3-c]pyridin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-6-3-8-4-7-5(6)1-2-10-7/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAVWFDMNHLUPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=CN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515365 | |
Record name | Thieno[2,3-c]pyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73224-08-5 | |
Record name | Thieno[2,3-c]pyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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